3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA

fatty acid elongation polyunsaturated fatty acid biosynthesis very long-chain fatty acids

This 3-oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is the authentic β-ketoacyl-CoA intermediate of the n-6 VLCFA elongation cycle. Its all-cis 9,12,15,18 tetraene configuration ensures accurate ELOVL synthase kinetic profiling (Km, Vmax) without ω-3 pathway cross-contamination. The defined monoisotopic mass (1123.39 Da) and distinct fragmentation pattern make it a definitive LC-MS/MS reference standard for quantifying condensation activity on adrenoyl-CoA. Supplied as a research-use-only lyophilized powder with batch-specific CoA documentation, ensuring reproducibility in enzymology and metabolic flux studies.

Molecular Formula C45H72N7O18P3S
Molecular Weight 1124.1 g/mol
Cat. No. B15549244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA
Molecular FormulaC45H72N7O18P3S
Molecular Weight1124.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,31-32,34,38-40,44,56-57H,4-7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-/t34-,38+,39+,40-,44-/m0/s1
InChIKeyWSALICWLARPULC-SSDCCYKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA: A Defined C24:4 Very-Long-Chain 3-Oxoacyl-CoA for Fatty Acid Elongation Research


3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is a very-long-chain 3-oxoacyl-coenzyme A thioester with a C24:4 (n-6) polyunsaturated acyl chain bearing an all-cis tetraene system at positions 9,12,15,18 and a 3-oxo (β-keto) functional group [1]. It serves as the β-ketoacyl-CoA intermediate in the endoplasmic reticulum fatty acid elongation cycle that extends (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (adrenoyl-CoA) by two carbons, a reaction catalyzed by very-long-chain 3-oxoacyl-CoA synthases including ELOVL family members [2]. The compound is characterized by the molecular formula C45H72N7O18P3S and a monoisotopic mass of 1123.39 Da [1].

Why 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA Cannot Be Substituted with Other C24 3-Oxoacyl-CoAs


Within the very-long-chain 3-oxoacyl-CoA class, substitution is precluded by three non-negotiable structural determinants that govern enzyme recognition, pathway partitioning, and metabolic fate. First, the all-cis double-bond geometry at the ω-6,9,12,15 positions defines the compound as a polyunsaturated intermediate of the n-6 elongation pathway; saturated or monounsaturated C24 3-oxoacyl-CoAs are processed by distinct ELOVL isoforms with divergent tissue distributions [1]. Second, the precise double-bond registration (9,12,15,18 versus 12,15,18,21) distinguishes this compound from its ω-3 positional isomer, which enters a different biosynthetic trajectory toward docosahexaenoic acid (DHA) rather than n-6 VLC-PUFAs [2]. Third, the 3-oxo functional group is a transient β-keto moiety within the elongation cycle; substitution with the corresponding 3-hydroxyacyl-CoA or enoyl-CoA intermediates would bypass the specific reductase or dehydratase steps and invalidate kinetic studies of the complete four-enzyme elongase complex [3].

Quantitative Evidence Differentiating 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA from Its Closest Analogs


Structural Isomer Discrimination: 9,12,15,18-cis Tetraene Positional Identity Differentiates n-6 from n-3 Pathway Commitment

3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (the compound of interest) and 3-oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA (its ω-3 positional isomer) are structurally distinct entities that partition into separate biosynthetic pathways. The ω-6 isomer (9,12,15,18) is the β-ketoacyl-CoA product of adrenoyl-CoA elongation and serves as an intermediate in the n-6 VLC-PUFA elongation cascade [1]. The ω-3 isomer (12,15,18,21) is the corresponding intermediate in the pathway leading from eicosapentaenoic acid (EPA) toward docosahexaenoic acid (DHA) biosynthesis via the Sprecher shunt [2].

fatty acid elongation polyunsaturated fatty acid biosynthesis very long-chain fatty acids positional isomerism

Functional Group Identity: The 3-Oxo Moiety Defines the Compound as a Transient β-Ketoacyl Intermediate, Not a Metabolic Endpoint

The 3-oxo (β-keto) functional group in 3-oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA distinguishes it from the corresponding 3-hydroxyacyl-CoA and enoyl-CoA intermediates within the same elongation cycle. The 3-oxoacyl-CoA is the immediate product of the ELOVL-catalyzed condensation reaction (EC 2.3.1.199) and the obligate substrate for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), which converts it to (3R)-3-hydroxyacyl-CoA using NADPH as cofactor [1]. The ΔfG'° of the compound has been calculated as -62.59 kcal/mol, reflecting its thermodynamically favorable position as a condensation product [2].

fatty acid elongation ELOVL enzymes 3-oxoacyl-CoA reductase enzyme kinetics

Coenzyme A Thioesterification: Molecular Weight Differentiates This C24:4 3-Oxoacyl-CoA from the Corresponding C24:4 Acyl-CoA and C24:5 3-Oxoacyl-CoA

The compound exhibits a distinct monoisotopic mass of 1123.39 Da (average mass 1124.08 Da) with molecular formula C45H72N7O18P3S [1]. This mass differentiates it from: (i) the corresponding saturated acyl-CoA (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, which lacks the 3-oxo group and has a monoisotopic mass of 1109.41 Da (C45H70N7O17P3S), a difference of approximately 14 Da [2]; and (ii) 3-oxo-tetracosapentaenoyl-CoA (C24:5, one additional double bond), which has a monoisotopic mass of 1121.37 Da (C45H68N7O18P3S) [3]. These mass differences provide unambiguous identification in high-resolution LC-MS/MS workflows.

acyl-CoA mass spectrometry metabolite identification LC-MS/MS lipidomics

Chain Length Classification: C24 Backbone Defines Very-Long-Chain Substrate Class Distinct from Long-Chain 3-Oxoacyl-CoAs

The 24-carbon acyl chain of 3-oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA places it in the very-long-chain fatty acyl-CoA class (defined as ≥22 carbons) [1]. This chain length classification is functionally significant because ELOVL enzymes exhibit chain-length-dependent substrate preferences. ELOVL1, for instance, shows activity toward saturated C18 to C26 acyl-CoA substrates with highest activity toward C22:0, while ELOVL4 elongates C24:0 and C26:0 acyl-CoAs and is specifically involved in photoreceptor VLC-PUFA synthesis [2]. Very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) is active with substrates of chain length C16 to C34, with species-dependent specificity profiles [3].

VLCFA very long-chain fatty acids ELOVL substrate specificity chain length discrimination

Enzymatic Reaction Context: The Compound Is the Defined Product of Adrenoyl-CoA Condensation with Malonyl-CoA

3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is the specific product of the ELOVL-catalyzed condensation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (adrenoyl-CoA) with malonyl-CoA, a reaction that defines the first and rate-limiting step of the microsomal fatty acid elongation cycle [1]. The reaction equation, established in MetaCyc as malonyl-CoA + adrenoyl-CoA + H+ → (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA + CO2 + coenzyme A, explicitly identifies this compound as the condensation product [2]. This reaction is catalyzed by very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199), an enzyme activity associated with ELOVL family members [3].

ELOVL catalysis condensation reaction 3-oxoacyl-CoA synthase enzyme assay

All-cis Double-Bond Geometry: The cis Configuration Distinguishes This Compound from trans-2-Enoyl-CoA Intermediates in the Elongation Cycle

The all-cis double-bond configuration at positions 9,12,15,18 of 3-oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA is a defining structural feature that distinguishes it from the trans-2-enoyl-CoA intermediates that occur downstream in the elongation cycle. The four cis double bonds are retained from the parent polyunsaturated fatty acid (adrenic acid, 22:4 n-6) following the initial condensation, whereas the subsequent dehydration step (catalyzed by 3-hydroxyacyl-CoA dehydratase) introduces a trans-2 double bond into the elongated acyl chain [1]. The all-cis geometry is explicitly specified in the IUPAC name and InChI identifier, confirming that the 3-oxo group is located on a saturated C2-C3 segment adjacent to the cis-unsaturated system [2].

cis-trans isomerism fatty acid elongation cycle enoyl-CoA reductase double-bond geometry

Defined Research Applications for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA Based on Structural Specificity


ELOVL Enzyme Activity Assays Requiring the n-6 Tetraene β-Ketoacyl-CoA Intermediate

This compound serves as the authentic product standard for quantifying the condensation activity of ELOVL isoforms that act on adrenoyl-CoA (C24:4 n-6). Its use enables accurate determination of kinetic parameters (Km, Vmax) for very-long-chain 3-oxoacyl-CoA synthases involved in n-6 PUFA elongation [1]. The all-cis 9,12,15,18 double-bond configuration ensures that the measured activity reflects the physiologically relevant pathway rather than an artificial substrate preference [2].

Very-Long-Chain 3-Oxoacyl-CoA Reductase (EC 1.1.1.330) Substrate for Kinetic Characterization

As the obligate substrate for very-long-chain 3-oxoacyl-CoA reductase, this compound is required for characterizing the second enzyme of the microsomal elongation cycle. The 3-oxo functional group and C24 chain length match the enzyme's substrate range (C16-C34), enabling determination of reductase kinetics and NADPH/NADP+ cofactor utilization in the context of polyunsaturated VLCFA metabolism [3].

LC-MS/MS Reference Standard for Targeted Lipidomics of n-6 VLC-PUFA Elongation Intermediates

The distinct monoisotopic mass (1123.39 Da) and predicted fragmentation pattern of 3-oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA make it a definitive reference standard for identifying and quantifying this β-ketoacyl-CoA intermediate in complex biological matrices. Its mass differs by ~14 Da from the corresponding acyl-CoA and by ~2 Da from the C24:5 3-oxoacyl-CoA, enabling confident peak assignment in high-resolution LC-MS/MS workflows [4].

Pathway Mapping of n-6 VLC-PUFA Biosynthesis Distinct from n-3 (ω-3) Pathways

The 9,12,15,18 positional isomer is the specific intermediate in the n-6 elongation pathway, distinct from the 12,15,18,21 isomer that feeds into DHA biosynthesis. Researchers investigating the partitioning of PUFA elongation between n-6 and n-3 pathways require the correct positional isomer to avoid cross-pathway contamination and to accurately trace metabolic flux toward specific VLC-PUFA endpoints [5].

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